cis-5,8,11-Eicosatrienoic acid methyl ester

Catalog No.
S1509329
CAS No.
14602-39-2
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-5,8,11-Eicosatrienoic acid methyl ester

CAS Number

14602-39-2

Product Name

cis-5,8,11-Eicosatrienoic acid methyl ester

IUPAC Name

methyl icosa-5,8,11-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3

InChI Key

AESHPAQQBZWZMS-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Synonyms

Mead Acid methyl ester

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC

Biological Activity:

cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-Eicosatrienoate or EPA methyl ester), is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid. Studies suggest that EPA may possess various biological activities, including:

  • Anti-inflammatory effects: Research indicates that EPA might play a role in regulating inflammation, potentially offering benefits in conditions like arthritis, asthma, and inflammatory bowel disease .
  • Cardiovascular effects: Studies suggest EPA may contribute to cardiovascular health by potentially lowering blood pressure and triglycerides, while also reducing the risk of blood clotting .
  • Neuroprotective effects: Emerging research suggests EPA may have neuroprotective properties, potentially impacting cognitive function and neurodegenerative diseases .

Research Applications:

cis-5,8,11-Eicosatrienoic acid methyl ester serves as a research tool to investigate the potential benefits of EPA in various contexts:

  • In vitro studies: Researchers employ cis-5,8,11-Eicosatrienoic acid methyl ester to study the effects of EPA on cellular processes, including its influence on inflammation, cell signaling, and gene expression .
  • Animal models: Scientists utilize cis-5,8,11-Eicosatrienoic acid methyl ester in animal models to assess the potential therapeutic effects of EPA in various disease conditions, such as cardiovascular disease, neurodegenerative disorders, and inflammatory diseases .
  • Clinical trials: While cis-5,8,11-Eicosatrienoic acid methyl ester itself is not typically used as a therapeutic agent, it serves as a reference compound in clinical trials investigating the efficacy and safety of EPA supplements or derived medications in various human health conditions .

Future Directions:

Ongoing research continues to explore the potential therapeutic applications of EPA, with cis-5,8,11-Eicosatrienoic acid methyl ester likely remaining a valuable research tool in these endeavors. Future research directions may involve:

  • Investigating the precise mechanisms by which EPA exerts its biological effects.
  • Evaluating the effectiveness of EPA in targeted clinical trials for specific health conditions.
  • Developing novel formulations or delivery methods to optimize the therapeutic potential of EPA.

Cis-5,8,11-eicosatrienoic acid methyl ester, also known as Mead acid methyl ester, is a fatty acid methyl ester characterized by the molecular formula C21H36O2C_{21}H_{36}O_{2} and a molar mass of approximately 320.51 g/mol. This compound appears as a colorless to pale yellow liquid with a distinctive odor. It is notable for its unsaturated fatty acid structure, featuring three double bonds located at the 5th, 8th, and 11th carbon positions of the eicosa chain, which consists of 20 carbon atoms. The compound is sensitive to oxygen and light, necessitating careful handling and storage at low temperatures (typically around -20°C) to maintain stability .

  • Flammability: Likely flammable based on its hydrocarbon chain structure [].
  • Toxicity: Data on specific toxicity is limited. However, as a fatty acid derivative, EMA is generally expected to have low to moderate toxicity [].
  • Handling Precautions: Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
Typical of fatty acids and their esters. These include:

  • Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids, which alters their physical properties and biological activity.
  • Esterification: It can react with alcohols to form different esters, which may be useful in synthesizing more complex lipid structures.
  • Oxidation: Exposure to oxygen can lead to oxidative degradation, resulting in the formation of peroxides and other oxidative products that can affect its stability and safety .

Cis-5,8,11-eicosatrienoic acid methyl ester has been studied for its potential biological activities. It is known to exhibit anti-inflammatory properties and may play a role in modulating immune responses. The compound's unique structure allows it to interact with various biological pathways, potentially influencing cell signaling and lipid metabolism. Research indicates that it may also have implications in cardiovascular health due to its effects on lipid profiles .

The synthesis of cis-5,8,11-eicosatrienoic acid methyl ester typically involves the following methods:

  • Extraction from Natural Sources: It can be extracted from certain plant oils or animal fats where it occurs naturally.
  • Chemical Synthesis: This involves starting from simpler fatty acids or their derivatives through multi-step reactions including alkylation and dehydrogenation processes.
  • Transesterification: A common method where triglycerides are reacted with methanol in the presence of a catalyst to produce fatty acid methyl esters .

Cis-5,8,11-eicosatrienoic acid methyl ester has several applications:

  • Nutritional Supplements: Due to its potential health benefits, it is used in dietary supplements aimed at improving cardiovascular health.
  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Cosmetics: Used in formulations for skin care products due to its moisturizing properties .

Studies on the interactions of cis-5,8,11-eicosatrienoic acid methyl ester with various biological systems reveal its potential influence on cellular mechanisms. Interaction studies focus on:

  • Cellular Uptake: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.
  • Enzyme Activity Modulation: Understanding how it affects enzymes involved in lipid metabolism and inflammation.
  • Synergistic Effects: Evaluating how it interacts with other bioactive compounds to enhance or inhibit specific biological responses .

Cis-5,8,11-eicosatrienoic acid methyl ester shares structural similarities with several other fatty acids and their esters. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Cis-8,11,14-eicosatrienoic acid methyl esterContains double bonds at positions 8, 11, and 14Different double bond positioning
Arachidonic acidContains four double bondsEssential fatty acid involved in inflammation
Linoleic acidContains two double bondsPrecursor for arachidonic acid
Oleic acidContains one double bondMonounsaturated fat with different health implications

Cis-5,8,11-eicosatrienoic acid methyl ester is unique due to its specific positioning of double bonds which influences its biological activity differently compared to other similar compounds .

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

320.271530387 g/mol

Monoisotopic Mass

320.271530387 g/mol

Heavy Atom Count

23

Appearance

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

UNII

8Y3T4RA34E

Wikipedia

(5Z,8Z,11Z)-methyl 5,8,11-eicosatrienoate

Dates

Modify: 2024-04-14
1. H. Kawashima et al. “Production of 5,8,11-Eicosatrienoic Acid (Mead Acid) by a D6 Desaturation Activity-Enhanced Mutant Derived from a D12Desaturase-Defective Mutant of an Arachidonic Acid-Producing Fungus, Mortierella alpina 1S-4” Applied and Environmental Microbiology, Vol. 63(5) pp.1820-1825, 19972. T. Hamazaki et al. “The Depressive Effects of 5,8,11-Eicosatrienoic Acid (20:3n-9) on Osteoblasts” Lipids, Vol. 44 pp. 97-102, 20093. M. Lagarde et al. “Potentiating Effect of 5,8,11-Eicosatrienoic Acid on Human Platelet Aggregation” Lipids, Vol. 18(4) pp. 291-294, 1983

Explore Compound Types